Cas no 1805341-11-0 (2-Bromo-6-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine)

2-Bromo-6-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features—multiple halogen substituents (bromo and bromomethyl groups) and fluorinated moieties (difluoromethyl and trifluoromethyl)—make it a versatile intermediate for constructing complex heterocyclic frameworks. The presence of reactive bromine atoms facilitates further functionalization via cross-coupling or nucleophilic substitution reactions, while the fluorinated groups enhance metabolic stability and lipophilicity in drug design. This compound is particularly valuable in agrochemical and medicinal chemistry for developing bioactive molecules. Its well-defined reactivity and stability under standard conditions ensure consistent performance in synthetic applications.
2-Bromo-6-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine structure
1805341-11-0 structure
Product name:2-Bromo-6-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine
CAS No:1805341-11-0
MF:C8H4Br2F5N
MW:368.924077987671
CID:4808905

2-Bromo-6-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine
    • Inchi: 1S/C8H4Br2F5N/c9-2-5-3(7(11)12)1-4(6(10)16-5)8(13,14)15/h1,7H,2H2
    • InChI Key: BZLXXQABEIUWMH-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(F)(F)F)C=C(C(F)F)C(CBr)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 235
  • XLogP3: 4
  • Topological Polar Surface Area: 12.9

2-Bromo-6-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029054319-1g
2-Bromo-6-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine
1805341-11-0 97%
1g
$1,549.60 2022-04-01

Additional information on 2-Bromo-6-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine

Comprehensive Analysis of 2-Bromo-6-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine (CAS No. 1805341-11-0)

The compound 2-Bromo-6-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine (CAS No. 1805341-11-0) is a highly specialized pyridine derivative that has garnered significant attention in the fields of agrochemical and pharmaceutical research. Its unique molecular structure, featuring multiple halogen substituents, makes it a valuable intermediate in the synthesis of advanced materials and bioactive molecules. This article delves into the properties, applications, and current trends surrounding this compound, addressing common queries and industry demands.

One of the most notable features of 2-Bromo-6-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine is its versatility in chemical transformations. The presence of bromine and difluoromethyl groups allows for selective functionalization, making it a preferred choice for researchers developing novel pesticides and herbicides. Recent studies highlight its role in creating next-generation crop protection agents, aligning with the growing global demand for sustainable agriculture solutions. Keywords such as "halogenated pyridine derivatives" and "agrochemical intermediates" are frequently associated with this compound in scientific literature.

In the pharmaceutical sector, CAS No. 1805341-11-0 has shown promise as a building block for drug discovery. Its trifluoromethyl group enhances metabolic stability, a critical factor in the design of small-molecule therapeutics. Researchers are exploring its potential in targeting enzymes and receptors implicated in chronic diseases, reflecting the broader industry focus on precision medicine. Searches for "fluorinated pyridine applications" and "drug synthesis intermediates" often lead to discussions about this compound's utility.

From a synthetic chemistry perspective, the compound's reactivity profile is a hot topic. The bromomethyl moiety enables cross-coupling reactions, while the difluoromethyl group introduces unique electronic effects. These characteristics are frequently cited in forums discussing "advanced heterocyclic chemistry" and "halogen exchange reactions," underscoring its relevance in modern organic synthesis methodologies.

Environmental and regulatory considerations also shape the discourse around 2-Bromo-6-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine. As industries prioritize greener chemistry, questions about its biodegradability and eco-friendly synthesis routes are rising. This aligns with search trends for "sustainable halogenated compounds" and "green synthetic protocols," indicating a shift toward environmentally conscious research practices.

Analytical characterization of this compound presents another area of interest. Techniques like NMR spectroscopy and mass spectrometry are essential for verifying its purity and structure, topics frequently searched alongside "halogenated compound analysis." The compound's distinct spectral signatures make it a useful reference material in method development studies.

Market dynamics for CAS No. 1805341-11-0 reflect broader trends in fine chemicals. With increasing R&D investments in Asia-Pacific regions, supply chain discussions often include terms like "high-purity pyridine derivatives" and "custom synthesis services." These search patterns mirror the compound's growing commercial importance across multiple industries.

In conclusion, 2-Bromo-6-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine represents a multifaceted compound with expanding applications. Its intersection with trending topics like sustainable chemistry, precision agriculture, and targeted drug development ensures continued relevance in scientific and industrial communities. By addressing these key areas, this overview provides both technical depth and alignment with current search behaviors surrounding this specialized chemical entity.

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